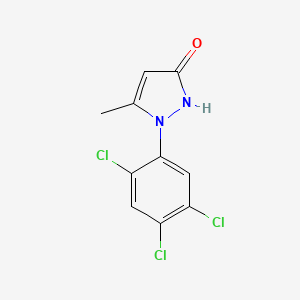

5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a methyl group at position 5 and a 2,4,5-trichlorophenyl substituent at position 1. The trichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, which influence solubility, stability, and intermolecular interactions.

Properties

CAS No. |

14575-29-2 |

|---|---|

Molecular Formula |

C10H7Cl3N2O |

Molecular Weight |

277.5 g/mol |

IUPAC Name |

3-methyl-2-(2,4,5-trichlorophenyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C10H7Cl3N2O/c1-5-2-10(16)14-15(5)9-4-7(12)6(11)3-8(9)13/h2-4H,1H3,(H,14,16) |

InChI Key |

BHBLWPKVIWLRMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NN1C2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2,4,5-trichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process. Common purification techniques include recrystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Dihydropyrazoles.

Substitution: Substituted pyrazoles with various functional groups replacing the chlorine atoms.

Scientific Research Applications

5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazol-3-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key analogs include:

Key Observations :

- Lipophilicity: Chlorinated aromatics increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to hydroxy- or amino-substituted analogs ().

- Conjugation : Compounds with conjugated systems (e.g., methylidene-linked pyrazoles in ) exhibit enhanced planarity, favoring π-π stacking interactions in crystallography or binding to aromatic biological targets.

Physical and Chemical Properties

- Solubility: Hydroxy and amino groups () improve polar solubility, whereas trichlorophenyl and trifluoromethyl groups () favor organic solvents.

- Stability : Chlorinated and fluorinated derivatives resist enzymatic degradation, enhancing shelf-life but complicating biodegradability.

Biological Activity

5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS No. 14575-29-2) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is C8H6Cl3N3O, with a molecular weight of 264.5 g/mol. The compound features a triazole ring that contributes to its unique chemical properties.

| Property | Value |

|---|---|

| CAS Number | 14575-29-2 |

| Molecular Formula | C8H6Cl3N3O |

| Molecular Weight | 264.5 g/mol |

| IUPAC Name | 5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one |

Synthesis

The synthesis of 5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4,5-trichlorophenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. The reaction conditions are optimized for yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Antifungal Activity

The compound has been investigated for its antifungal activity through various assays. For instance, it has demonstrated significant inhibition against strains like Candida albicans and Aspergillus niger. The mechanism appears to involve the disruption of fungal cell membrane integrity.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH). Inhibition studies revealed that it could effectively reduce the activity of DHODH in vitro, which is crucial for pyrimidine biosynthesis in various organisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole ring and substitutions on the phenyl group can significantly influence biological activity. For example:

- Methyl Substitution : The presence of the methyl group at the 5-position enhances antimicrobial properties.

- Chlorine Atoms : The three chlorine atoms on the phenyl ring contribute to increased lipophilicity and bioactivity.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active derivative showed an MIC value of 32 µg/mL against E. coli.

- Antifungal Studies : Another research effort evaluated the antifungal potential against Candida species using a microdilution method. The results indicated that certain derivatives had IC50 values as low as 15 µg/mL.

- Enzyme Inhibition : Research focusing on DHODH inhibition reported that 5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one inhibited the enzyme with an IC50 value of 50 µM, showcasing its potential as an immunosuppressive agent.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazol-3-one derivatives typically involves condensation of substituted hydrazines with β-ketoesters or ketones. For example, a refluxed ethanol medium with acetic acid catalyst is commonly used for cyclization, as demonstrated in the synthesis of analogous compounds like 5-methyl-2-phenylpyrazol-3-one . Key variables include solvent polarity (ethanol vs. dioxane), temperature (reflux vs. room temperature), and catalyst (acetic acid vs. calcium hydroxide). Reaction times should be monitored via TLC (toluene/ethyl acetate/water systems) to optimize purity . Yield discrepancies (e.g., 60–85%) often arise from incomplete cyclization or side reactions, necessitating recrystallization in DMF–EtOH mixtures for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify diagnostic signals, such as the pyrazolone ring protons (δ 2.5–3.5 ppm for CH3, δ 5.0–6.0 ppm for dihydro protons) and aromatic protons from the trichlorophenyl group (δ 7.0–7.5 ppm). Chlorine substituents cause deshielding and splitting patterns .

- IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) confirms the pyrazol-3-one ring. Absence of NH stretches (if substituted) rules out hydrazine intermediates .

- MS : Molecular ion peaks should align with the exact mass (C10H7Cl3N2O = ~293.5 g/mol). Fragmentation patterns (e.g., loss of Cl or CH3 groups) validate substituent positions .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for resolving bond angles, torsional conformations, and chlorine positional isomerism. For example, SHELXL refines disordered chlorine atoms in polyhalogenated aromatics via iterative least-squares minimization . Data collection requires high-resolution (<1.0 Å) crystals, often grown via slow evaporation in DMF/EtOH. Twinning or poor diffraction may necessitate SHELXD for phase problem resolution .

Advanced Research Questions

Q. How does the 2,4,5-trichlorophenyl substituent influence bioactivity, and what structure-activity relationship (SAR) studies exist?

Methodological Answer: The 2,4,5-trichlorophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to biological targets (e.g., enzyme active sites). SAR studies on analogous insecticides (e.g., tetrachlorvinphos) show that chlorine substitution at the 2,4,5-positions increases acetylcholinesterase inhibition . For pharmacological applications, substituent effects on cytotoxicity can be tested via molecular docking (e.g., AutoDock Vina) against protein targets like kinases or GPCRs .

Q. What computational strategies are effective for predicting the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation in water/ethanol mixtures (using AMBER forcefields) to assess stability under physiological conditions .

- QM/MM : Model enzymatic degradation pathways (e.g., cytochrome P450-mediated oxidation) to predict metabolic half-lives .

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data?

Methodological Answer: Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. For example:

Q. What environmental persistence or toxicity risks are associated with this compound?

Methodological Answer: The trichlorophenyl group suggests potential environmental persistence due to C-Cl bond stability. Groundwater contamination studies of similar chlorophenols (e.g., 2,4,5-trichlorophenol) show bioaccumulation factors >1000 in aquatic organisms . Assess aerobic/anaerobic degradation via GC-MS to quantify half-lives in soil/water matrices . Toxicity screening using Daphnia magna or Danio rerio models can establish LC50 values .

Q. What strategies optimize pharmacological activity while minimizing off-target effects?

Methodological Answer:

- Prodrug Design : Mask the pyrazolone carbonyl as an ester to enhance bioavailability; hydrolyze in vivo for activation .

- Selective Functionalization : Introduce sulfonyl or carbothioamide groups at the N1 position to modulate target affinity .

- In Silico Screening : Use Glide (Schrödinger Suite) to prioritize derivatives with high docking scores and ADMET compliance .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

Methodological Answer:

- Polar solvents (DMF, DMSO) : Stabilize via hydrogen bonding but may accelerate hydrolysis at high temperatures.

- Acidic conditions (pH <4) : Protonate the pyrazolone ring, increasing solubility but risking ring-opening.

- Alkaline conditions (pH >8) : Deprotonation leads to enolate formation, altering reactivity. Monitor via UV-Vis (λmax shifts) or HPLC retention time changes .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized receptors .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for conformational analysis .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate specific vs. nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.